1-Azido-11-bromo-undecane
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Overview
Description
1-Azido-11-bromo-undecane is an organic compound with the chemical formula C11H22BrN3 and a molecular weight of 276.22 g/mol . It is typically a colorless to pale yellow liquid with a density of approximately 1.2 g/mL . This compound is primarily used as an intermediate in organic synthesis, playing a crucial role in the production of polymers, bioactive molecules, and other organic compounds .
Preparation Methods
The synthesis of 1-Azido-11-bromo-undecane involves multiple steps of organic reactions. One common method includes the reaction of a bromoalkane with triphenylphosphine and sodium azide . The process typically involves:
Reaction of 11-bromo-1-undecanol with triphenylphosphine: to form an intermediate.
Subsequent reaction with sodium azide: to yield the final product, this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring the compound’s purity and yield through optimized reaction conditions .
Chemical Reactions Analysis
1-Azido-11-bromo-undecane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include triphenylphosphine, sodium azide, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-11-bromo-undecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azido-11-bromo-undecane involves its reactivity due to the presence of both azido and bromo functional groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings, while the bromo group can undergo substitution reactions . These properties make it a versatile intermediate in various synthetic pathways.
Comparison with Similar Compounds
1-Azido-11-bromo-undecane can be compared with similar compounds such as:
11-Bromo-1-undecanol: Lacks the azido group, making it less reactive in cycloaddition reactions.
1-Azido-11-chloro-undecane: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.
The uniqueness of this compound lies in its dual functional groups, allowing it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
1-azido-11-bromoundecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrN3/c12-10-8-6-4-2-1-3-5-7-9-11-14-15-13/h1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQYNGVKGFWDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN=[N+]=[N-])CCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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